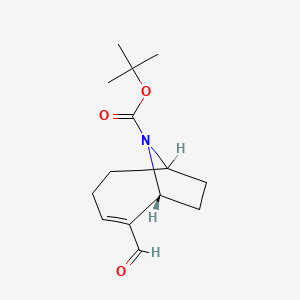
3-Methylpentyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by its ester functional group, which is derived from the reaction between a carboxylic acid and an alcohol. This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentyl 2-methylprop-2-enoate typically involves the esterification reaction between 3-methylpentanol and methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 3-methylpentanol and methacrylic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpentyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties for industrial applications.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the reagent, under reflux conditions.
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature conditions.
Major Products Formed
Hydrolysis: Methacrylic acid and 3-methylpentanol.
Polymerization: Polymers with methacrylate units, which are used in various applications such as coatings and adhesives.
Applications De Recherche Scientifique
3-Methylpentyl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mécanisme D'action
The mechanism of action of 3-Methylpentyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization reactions. The ester functional group allows it to participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Butyl acrylate: An ester of acrylic acid, used in the production of polymers with different properties.
Uniqueness
3-Methylpentyl 2-methylprop-2-enoate is unique due to its specific ester structure, which imparts distinct properties to the resulting polymers. Compared to similar compounds, it offers a balance of flexibility and chemical resistance, making it suitable for specialized applications in coatings, adhesives, and drug delivery systems .
Propriétés
Numéro CAS |
113615-00-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-methylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)6-7-12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |
Clé InChI |
QKMOBSUDXQCKPG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
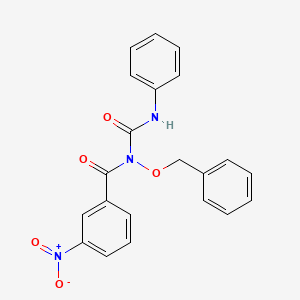
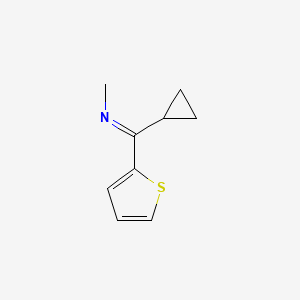
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
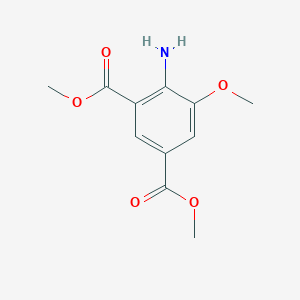
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
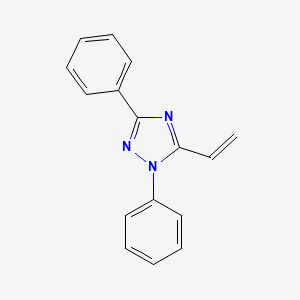
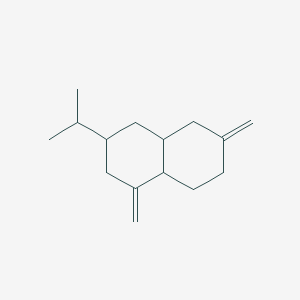
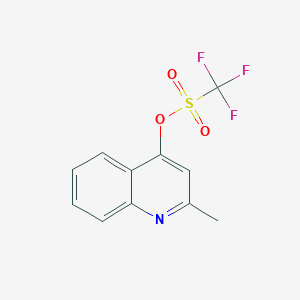

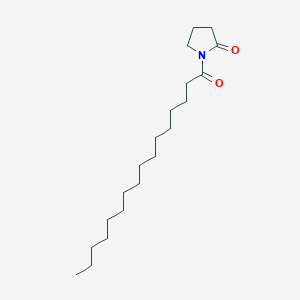
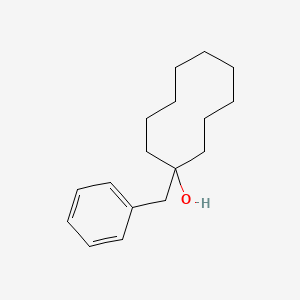
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
